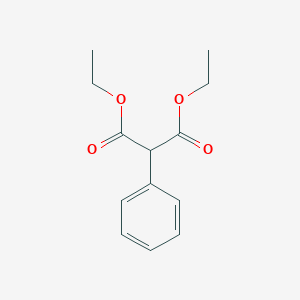

Diethyl phenylmalonate

Cat. No. B166042

Key on ui cas rn:

83-13-6

M. Wt: 236.26 g/mol

InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05227493

Procedure details

A solution of diethyl sodio(phenyl)malonate in anhydrous THF [prepared in conventional fashion by adding a 60% dispersion of NaH (0.64 mmol) in oil to PhCH(CO2Et)2 (0.15 g, 0.635 mmol) dissolved in THF (10 cm3)] was added dropwise to a cold (-10° C.) THF solution (15 cm3) of a 9:1 molar mixture (from the experiment described immediately above) of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide] and its N-H precursor containing 0.20 g (0.63 mmol) of the N-F compound. The reaction mixture was allowed to warm to room temperature, then worked-up as described by R. E. Banks et al (J. Chem. Soc., Perkin Trans I, 1988 2805) for the product from the fluorination of diethyl sodio(phenyl)malonate with N-fluoroquinuclidinium fluoride, to provide diethyl fluoro(phenyl)malonate (0.15 g, 0.59 mmol, 93%) as a colourless oil [Found: C, 61.5; H, 6.2%; M (mass spec.) 254. Calc. for C13H15FO4 : C, 61.4; H, 5.9%; M, 254] with correct spectroscopic properties (i.r.; 1H and 19F n.m.r.).

Name

diethyl sodio(phenyl)malonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

N-F

Quantity

0.2 g

Type

reactant

Reaction Step Seven

Yield

93%

Identifiers

|

REACTION_CXSMILES

|

[Na:1][C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[C:21]1([CH:27]([C:33]([O:35][CH2:36][CH3:37])=[O:34])[C:28]([O:30][CH2:31][CH3:32])=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[F:38]C(F)(F)S([N:43]([F:54])C1C(F)=C(F)N=C(F)C=1F)(=O)=O>C1COCC1>[Na:1][C:2]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[F-:38].[F:54][N+:43]12[CH2:33][CH2:27][CH:21]([CH2:26][CH2:25]1)[CH2:22][CH2:23]2.[F:38][C:27]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:33]([O:35][CH2:36][CH3:37])=[O:34] |f:1.2,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

diethyl sodio(phenyl)malonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]C(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0.64 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

perfluoro-[N-fluoro-N-(4-pyridyl)methanesulfonamide]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)N(C1=C(C(=NC(=C1F)F)F)F)F)(F)F

|

Step Seven

[Compound]

|

Name

|

N-F

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Na]C(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[F-].F[N+]12CCC(CC1)CC2

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)OCC)(C(=O)OCC)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.59 mmol | |

| AMOUNT: MASS | 0.15 g | |

| YIELD: PERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |